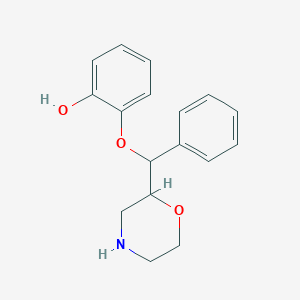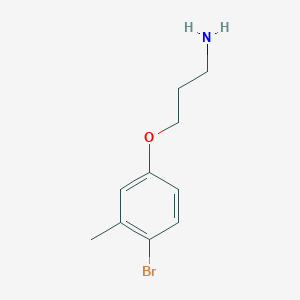
alpha-D-GALACTOFURANOSYL NITROMETHANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-GALACTOFURANOSYL NITROMETHANE: is a chemical compound with the molecular formula C7H13NO7 and a molar mass of 223.18 g/mol It is a derivative of galactofuranose, a five-membered ring form of galactose, and contains a nitromethane group
Preparation Methods
The synthesis of alpha-D-GALACTOFURANOSYL NITROMETHANE can be achieved through several methods. One common approach involves the use of sodium methoxide-promoted methanolysis or thermal treatment of 7-deoxy-7-nitro-L-glycero-L-galacto-heptitol peracetate . These methods allow for the efficient production of the compound under controlled conditions. Industrial production methods may involve scaling up these synthetic routes to produce larger quantities of the compound for research and commercial purposes.
Chemical Reactions Analysis
Alpha-D-GALACTOFURANOSYL NITROMETHANE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Alpha-D-GALACTOFURANOSYL NITROMETHANE has a wide range of applications in scientific research. In chemistry , it is used as a building block for the synthesis of more complex molecules. In biology , it is studied for its potential role in glycosylation processes and its interactions with biological molecules. In medicine , it may be investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways. In the industry , it can be used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of alpha-D-GALACTOFURANOSYL NITROMETHANE involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in glycosylation, leading to the formation of glycosidic bonds. The nitromethane group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Alpha-D-GALACTOFURANOSYL NITROMETHANE can be compared with other similar compounds, such as alpha-D-galactopyranosyl nitromethane and beta-D-galactofuranosyl nitromethane . These compounds share similar structural features but differ in the configuration of the galactose ring and the position of the nitromethane group. The unique properties of this compound, such as its specific reactivity and interactions, make it distinct from these related compounds .
Properties
Molecular Formula |
C7H13NO7 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)-5-(nitromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H13NO7/c9-2-3(10)7-6(12)5(11)4(15-7)1-8(13)14/h3-7,9-12H,1-2H2 |
InChI Key |
MICFHHMRMDLORS-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(O1)C(CO)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)
![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)



![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)


![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)


